molecular formula C23H20N4S2 B3708050 2-[[1-(2-Phenylethyl)benzimidazol-2-yl]methylsulfanyl]-1,3-benzothiazol-6-amine

2-[[1-(2-Phenylethyl)benzimidazol-2-yl]methylsulfanyl]-1,3-benzothiazol-6-amine

Cat. No.: B3708050
M. Wt: 416.6 g/mol
InChI Key: PUBRPOMNQJNMOE-UHFFFAOYSA-N
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Description

2-[[1-(2-Phenylethyl)benzimidazol-2-yl]methylsulfanyl]-1,3-benzothiazol-6-amine is a complex organic compound with a molecular formula of C23H19N3S2. This compound is known for its unique structural features, which include a benzimidazole ring fused with a benzothiazole ring, connected via a sulfanyl linkage. The presence of these heterocyclic rings imparts significant chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(2-Phenylethyl)benzimidazol-2-yl]methylsulfanyl]-1,3-benzothiazol-6-amine typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole and benzothiazole precursors. These precursors are then linked through a sulfanyl group using thiolation reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[[1-(2-Phenylethyl)benzimidazol-2-yl]methylsulfanyl]-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[[1-(2-Phenylethyl)benzimidazol-2-yl]methylsulfanyl]-1,3-benzothiazol-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-[[1-(2-Phenylethyl)benzimidazol-2-yl]methylsulfanyl]-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their antimicrobial and anticancer properties.

    Benzothiazole derivatives: Used in the development of pharmaceuticals and agrochemicals.

    Thiazole derivatives: Exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory effects.

Uniqueness

2-[[1-(2-Phenylethyl)benzimidazol-2-yl]methylsulfanyl]-1,3-benzothiazol-6-amine is unique due to its combined structural features of benzimidazole and benzothiazole rings, linked through a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[[1-(2-phenylethyl)benzimidazol-2-yl]methylsulfanyl]-1,3-benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4S2/c24-17-10-11-19-21(14-17)29-23(26-19)28-15-22-25-18-8-4-5-9-20(18)27(22)13-12-16-6-2-1-3-7-16/h1-11,14H,12-13,15,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBRPOMNQJNMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CSC4=NC5=C(S4)C=C(C=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[1-(2-Phenylethyl)benzimidazol-2-yl]methylsulfanyl]-1,3-benzothiazol-6-amine
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2-[[1-(2-Phenylethyl)benzimidazol-2-yl]methylsulfanyl]-1,3-benzothiazol-6-amine
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2-[[1-(2-Phenylethyl)benzimidazol-2-yl]methylsulfanyl]-1,3-benzothiazol-6-amine
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2-[[1-(2-Phenylethyl)benzimidazol-2-yl]methylsulfanyl]-1,3-benzothiazol-6-amine
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2-[[1-(2-Phenylethyl)benzimidazol-2-yl]methylsulfanyl]-1,3-benzothiazol-6-amine
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2-[[1-(2-Phenylethyl)benzimidazol-2-yl]methylsulfanyl]-1,3-benzothiazol-6-amine

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